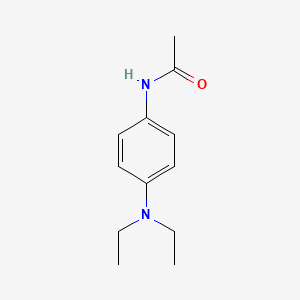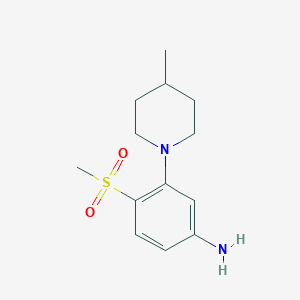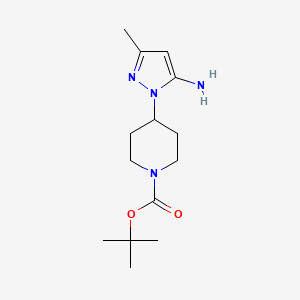
N-(4-(二乙氨基)苯基)乙酰胺
描述
The compound "N-(4-(Diethylamino)phenyl)acetamide" is a chemical entity that can be associated with a variety of research areas, including medicinal chemistry, organic synthesis, and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, synthesis, and applications. For instance, compounds with the N-(4-acetamido)phenyl moiety have been studied as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) , and others with N-(4-(Ethylsulfamoyl)phenyl)acetamide structure have been evaluated for their electronic and biological interactions .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the acylation of aromatic amines. For example, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide was performed by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . These methods suggest that the synthesis of "N-(4-(Diethylamino)phenyl)acetamide" could potentially be carried out by acylating 4-(diethylamino)aniline with an appropriate acylating agent.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic methods and theoretical calculations. For instance, the IR carbonyl bands of some N,N-diethyl-2-[(4-substituted)phenylsulfinyl] acetamides were analyzed, supported by ab initio calculations . X-ray crystallography has also been used to determine the structure of related compounds, such as N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide and N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . These studies provide a foundation for understanding the molecular structure of "N-(4-(Diethylamino)phenyl)acetamide".
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by their electronic structure. For example, the study of N-[4-(Ethylsulfamoyl)phenyl]acetamide involved analyzing its reactivity in different solvents using the Fukui function and molecular docking analysis . The electronic and biological interactions of these compounds can be complex, and their reactivity can be studied in the context of their potential applications, such as in drug design or material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are crucial for their practical applications. The evaluation of electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide in polar liquids provided insights into its solvation behavior and potential drug-like properties . The effect of N,N-diethyl phenyl acetamide on reproduction in rats indicates that the biological activity of these compounds can have significant implications . Understanding these properties is essential for the development of new materials and pharmaceuticals.
科学研究应用
1. 电子和生物相互作用
N-(4-(二乙氨基)苯基)乙酰胺已使用先进的计算方法对其结构参数、电子行为、波函数和生物特性进行了研究。特别是,分析了其在极性液体中的相互作用及其反应性。该研究还探讨了其分子内相互作用、电荷转移能和振动光谱性质。此外,通过分子对接研究调查了其对真菌和癌症的活性潜力 (Bharathy 等人,2021)。
2. 合成和生物学评估
已经对 N-(4-(二乙氨基)苯基)乙酰胺衍生物的微波辅助合成进行了研究,重点是它们的结构阐明和生物学评估。评估了这些化合物对各种细菌菌株和真菌物种的抗菌活性。特定的衍生物对黑曲霉和金黄色葡萄球菌等生物表现出显着的抑制作用 (Ghazzali 等人,2012)。
3. 合成金属酞菁
N-(4-(二乙氨基)苯基)乙酰胺已用于合成具有增强溶解性和多种应用的新型金属酞菁。这些化合物在催化、染料敏化太阳能电池和光动力治疗等领域具有潜在应用 (Ağırtaş 和 İzgi,2009)。
4. 抗癌、抗炎和镇痛活性
对 N-(4-(二乙氨基)苯基)乙酰胺衍生物的研究显示出在抗癌、抗炎和镇痛活性方面的潜力。这些研究对于开发针对各种疾病(包括癌症和炎症)的新型治疗剂具有重要意义 (Rani 等人,2014)。
5. 双光子吸收的协同增强
对 N-(4-(二乙氨基)苯基)乙酰胺衍生物的研究证明了它们增强双光子吸收的能力。此特性对于光子学和成像技术中的应用至关重要。双光子吸收的协同增强归因于电子耦合和 π-电子离域 (Wang 等人,2008)。
合成和生物学评估作为 β3-肾上腺素受体激动剂已对具有苯氧异丙醇胺部分的 N-苯基-(2-氨基噻唑-4-基)乙酰胺进行研究,以评估它们作为选择性人 β3-肾上腺素受体激动剂的潜力。这项研究对于开发治疗肥胖和 2 型糖尿病具有重要意义。这项研究中的一些化合物在糖尿病啮齿动物模型中表现出有效的激动活性并具有显着的降血糖活性 (Maruyama 等人,2012)。
抗菌和溶血活性一项研究合成并评估了某些 N-(4-(二乙氨基)苯基)乙酰胺衍生物的抗菌和溶血活性。这些化合物对各种微生物具有不同程度的活性,表明它们具有作为抗菌剂的潜力。该研究还评估了这些化合物的毒性,这对于它们的潜在治疗用途至关重要 (Gul 等人,2017)。
X 射线晶体结构分析N-(4-(二乙氨基)苯基)乙酰胺及其盐酸盐已使用 X 射线晶体学进行分析。这项研究提供了对这些化合物的结构特征的见解,这对于了解它们的反应性和在合成抗结核药物中的潜在应用至关重要 (Latif 等人,1999)。
镇痛和抗炎活性已合成并研究了新型 2-(取代)-N-(4-氧代-2-苯基喹唑啉-3(3H)-基)乙酰胺(N-(4-(二乙氨基)苯基)乙酰胺的衍生物)的镇痛和抗炎活性。这项研究对于开发新的止痛和抗炎药物至关重要,其中一种化合物显示出比标准双氯芬酸钠更强的活性 (Alagarsamy 等人,2015)。
作用机制
Target of Action
N-(4-(Diethylamino)phenyl)acetamide is a synthetic compound with potential anticancer activity . The primary targets of this compound are cancer cell lines, including MDA-MB-231 (mammary carcinomas) and A-549 (lung cancer) . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that inhibit the growth of cancer cells . The compound’s interaction with its targets may involve binding to specific proteins within the cancer cells .
Biochemical Pathways
The compound’s interaction with its targets likely affects various biochemical pathways involved in cell growth and survival . The downstream effects of these interactions could include the inhibition of cell proliferation and the induction of cell death, contributing to its potential anticancer activity .
Result of Action
The molecular and cellular effects of N-(4-(Diethylamino)phenyl)acetamide’s action include potential inhibition of cancer cell growth and induction of cell death . These effects contribute to the compound’s potential anticancer activity .
属性
IUPAC Name |
N-[4-(diethylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12-8-6-11(7-9-12)13-10(3)15/h6-9H,4-5H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLHLTGHXCTWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201381 | |
| Record name | Acetamide, N-(4-(diethylamino)phenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Diethylamino)phenyl)acetamide | |
CAS RN |
5326-57-8 | |
| Record name | N-[4-(Diethylamino)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Diethylaminoacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(Diethylamino)acetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(4-(diethylamino)phenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DIETHYLAMINOACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3YD7DJR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328707.png)
![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)
![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)
![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)
-amino]acetic acid](/img/structure/B1328725.png)


![1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine](/img/structure/B1328732.png)
![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328736.png)


